3-[1-(Dimethylhydrazinylidene)ethyl]aniline
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Overview
Description
3-[1-(Dimethylhydrazinylidene)ethyl]aniline is an organic compound with the molecular formula C10H15N3 It is a derivative of aniline, featuring a dimethylhydrazinylidene group attached to the ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Dimethylhydrazinylidene)ethyl]aniline typically involves the reaction of aniline with dimethylhydrazine under specific conditions. One common method includes:
Nucleophilic Substitution: Aniline undergoes nucleophilic substitution with a halogenated ethyl compound in the presence of dimethylhydrazine.
Reduction of Nitroarenes:
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Dimethylhydrazinylidene)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like manganese dioxide.
Substitution: Nucleophilic aromatic substitution can occur, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, peroxymonosulfuric acid.
Reducing Agents: Zinc, tin, iron with hydrochloric acid.
Substitution Reagents: Sodium amide in ammonia.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-[1-(Dimethylhydrazinylidene)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[1-(Dimethylhydrazinylidene)ethyl]aniline involves its interaction with molecular targets, such as enzymes and receptors. The dimethylhydrazinylidene group can form stable complexes with these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, simpler in structure but less reactive.
N,N-Dimethylaniline: Similar in structure but lacks the hydrazinylidene group.
Phenylhydrazine: Contains a hydrazine group but differs in its overall structure.
Uniqueness
3-[1-(Dimethylhydrazinylidene)ethyl]aniline is unique due to the presence of both the aniline and dimethylhydrazinylidene groups, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its simpler counterparts .
Properties
CAS No. |
5758-01-0 |
---|---|
Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
3-[N-(dimethylamino)-C-methylcarbonimidoyl]aniline |
InChI |
InChI=1S/C10H15N3/c1-8(12-13(2)3)9-5-4-6-10(11)7-9/h4-7H,11H2,1-3H3 |
InChI Key |
ZXYTXDBRBFHXDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN(C)C)C1=CC(=CC=C1)N |
Origin of Product |
United States |
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